2-Chloroethoxy Dechloromelphalan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethoxy Dechloromelphalan is a chemical compound with the molecular formula C15H22Cl2N2O3 and a molecular weight of 349.25 g/mol. It is a derivative of melphalan, an antineoplastic agent used in chemotherapy.
Vorbereitungsmethoden
The synthesis of 2-Chloroethoxy Dechloromelphalan involves several steps. One common method includes the reaction of melphalan with 2-chloroethanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2-Chloroethoxy Dechloromelphalan undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: It can undergo hydrolysis in the presence of water, breaking down into smaller molecules.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloroethoxy Dechloromelphalan has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Biology: Researchers use it to investigate the biological effects of melphalan derivatives and their potential therapeutic applications.
Medicine: It is studied for its potential use in cancer treatment, particularly in understanding the mechanisms of action of melphalan and its derivatives.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 2-Chloroethoxy Dechloromelphalan involves its interaction with DNA. Like melphalan, it is believed to form cross-links with DNA, disrupting DNA synthesis and transcription . This leads to the inhibition of cell division and induces cell death, making it effective in cancer treatment . The molecular targets include the N7 position of guanine in DNA .
Vergleich Mit ähnlichen Verbindungen
2-Chloroethoxy Dechloromelphalan is similar to other melphalan derivatives, such as:
Melphalan: The parent compound used in chemotherapy.
Chlorambucil: Another alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent.
What sets this compound apart is its specific structure, which may offer unique properties and potential advantages in research and therapeutic applications.
Eigenschaften
Molekularformel |
C15H22Cl2N2O3 |
---|---|
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-[2-(2-chloroethoxy)ethyl-(2-chloroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C15H22Cl2N2O3/c16-5-7-19(8-10-22-9-6-17)13-3-1-12(2-4-13)11-14(18)15(20)21/h1-4,14H,5-11,18H2,(H,20,21)/t14-/m0/s1 |
InChI-Schlüssel |
QSEZWRRLZVYGRN-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCOCCCl)CCCl |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCOCCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.